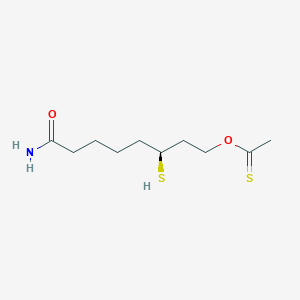
(6S)-8-ethanethioyloxy-6-sulfanyl-octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-8-ethanethioyloxy-6-sulfanyl-octanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as ETOSO-MPA and is a thioester derivative of mercaptopropionic acid. The unique chemical structure of ETOSO-MPA makes it an attractive candidate for various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of ETOSO-MPA is not well understood. However, it is believed that the thioester moiety of the compound is responsible for its cross-linking activity. The thioester group can react with the amino groups of lysine residues in proteins, forming a covalent bond and stabilizing protein complexes.
Efectos Bioquímicos Y Fisiológicos
ETOSO-MPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that ETOSO-MPA can be used to stabilize protein complexes, facilitate protein identification, and monitor protein folding kinetics. Additionally, ETOSO-MPA has been shown to be non-toxic to cells and can be used in cell-based assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of ETOSO-MPA is its ability to cross-link protein complexes, making them more stable and easier to study. Additionally, ETOSO-MPA is non-toxic to cells and can be used in cell-based assays. However, one of the limitations of ETOSO-MPA is its relatively complex synthesis process, which can make it difficult to obtain in large quantities. Additionally, the thioester moiety of ETOSO-MPA can be sensitive to hydrolysis, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving ETOSO-MPA. One area of interest is the development of new cross-linking agents based on the ETOSO-MPA structure. These agents could be tailored to specific applications and could potentially offer improved stability and selectivity over existing cross-linking agents. Additionally, further studies are needed to fully understand the mechanism of action of ETOSO-MPA and its potential applications in protein research.
Métodos De Síntesis
The synthesis of ETOSO-MPA involves a multi-step process that begins with the reaction of mercaptopropionic acid with ethyl chloroformate to form ethyl 2-(chlorocarbonylthio)acetate. This intermediate is then reacted with 1-octanethiol to form ethyl 2-(octylthio)acetate. The final step involves the reaction of ethyl 2-(octylthio)acetate with 6-aminohexanoic acid to form (6S)-8-ethanethioyloxy-6-sulfanyl-octanamide.
Aplicaciones Científicas De Investigación
ETOSO-MPA has a wide range of potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. ETOSO-MPA can be used as a cross-linking agent to stabilize protein complexes and facilitate their identification and characterization. Additionally, ETOSO-MPA can be used in the study of protein folding, as it can be incorporated into peptides and proteins to monitor their folding kinetics.
Propiedades
Número CAS |
105229-76-3 |
|---|---|
Nombre del producto |
(6S)-8-ethanethioyloxy-6-sulfanyl-octanamide |
Fórmula molecular |
C10H19NO2S2 |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
O-[(3S)-8-amino-8-oxo-3-sulfanyloctyl] ethanethioate |
InChI |
InChI=1S/C10H19NO2S2/c1-8(14)13-7-6-9(15)4-2-3-5-10(11)12/h9,15H,2-7H2,1H3,(H2,11,12)/t9-/m0/s1 |
Clave InChI |
ARZXIUWCNWKTNV-VIFPVBQESA-N |
SMILES isomérico |
CC(=S)OCC[C@H](CCCCC(=O)N)S |
SMILES |
CC(=S)OCCC(CCCCC(=O)N)S |
SMILES canónico |
CC(=S)OCCC(CCCCC(=O)N)S |
Sinónimos |
8-AcDHLP 8-acetyldihydrolipoamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



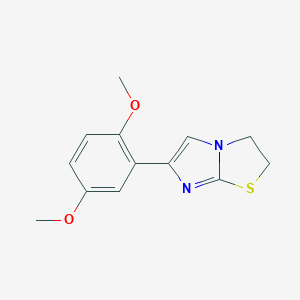

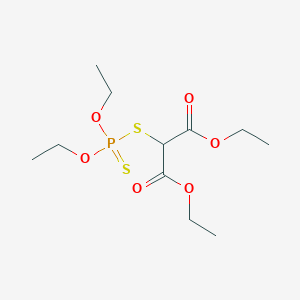
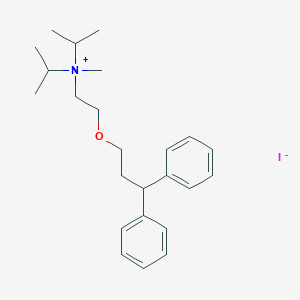

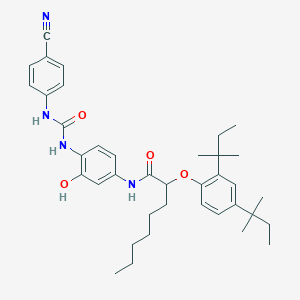



![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)

